molecular formula C9H14Br2N4 B2688913 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide CAS No. 1423032-45-4

2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide

Cat. No. B2688913
CAS RN: 1423032-45-4
M. Wt: 338.047
InChI Key: QYPUVNRBOQYXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They are used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides . The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients .


Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine, a related compound, has been described in the literature . 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The structures of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides, which are precursors in the synthesis of 2-methylimidazo[1,2-a]pyridine, were established on the basis of X-ray structural analysis .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, which include the compound , have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. For instance, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a derivative of 2-methylimidazo[1,2-a]pyridine, showed antimicrobial properties against Staphylococcus aureus .

Anti-fibrosis Activity

Some derivatives of the compound have displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55’ DC, and 24PDC on HSC-T6 cells .

Light-sensitive Dyes

Imidazo[1,2-a]pyridine derivatives have been used as light-sensitive dyes .

Optical Media for Data Storage

These compounds have also found use in optical media for data storage .

Pesticides and Fungicides

Imidazo[1,2-a]pyridine derivatives have been used as pesticides and fungicides .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Active Pharmaceutical Ingredients

The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .

properties

IUPAC Name

2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.2BrH/c1-7-3-5-13-6-8(2-4-10)12-9(13)11-7;;/h3,5-6H,2,4,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPUVNRBOQYXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)CCN.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide

CAS RN

1423032-45-4
Record name 2-{7-methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.